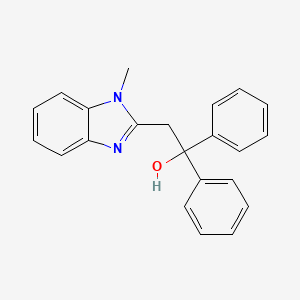
4-(2-ethoxy-5-nitrobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-ethoxy-5-nitrobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one, also known as ENBET, is a thiazole derivative that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies. In
Mécanisme D'action
The mechanism of action of 4-(2-ethoxy-5-nitrobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one is not fully understood. However, it has been suggested that 4-(2-ethoxy-5-nitrobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one may exert its effects through the inhibition of various enzymes and proteins, including topoisomerase II and NF-κB. 4-(2-ethoxy-5-nitrobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one may also induce apoptosis through the activation of caspase-3 and the downregulation of Bcl-2.
Biochemical and Physiological Effects:
4-(2-ethoxy-5-nitrobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been shown to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from oxidative stress, and the inhibition of bacterial growth. 4-(2-ethoxy-5-nitrobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has also been shown to induce apoptosis and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-ethoxy-5-nitrobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has several advantages for lab experiments, including its ease of synthesis and its potential applications in various scientific research areas. However, 4-(2-ethoxy-5-nitrobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for 4-(2-ethoxy-5-nitrobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one research, including the development of more efficient synthesis methods, the investigation of its potential applications in other scientific research areas, and the exploration of its mechanism of action. Further studies are also needed to fully understand the advantages and limitations of 4-(2-ethoxy-5-nitrobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one for lab experiments.
Méthodes De Synthèse
4-(2-ethoxy-5-nitrobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one can be synthesized using various methods, including the reaction of 2-aminothiazole with ethyl bromoacetate, followed by the reaction of the resulting intermediate with 2-ethoxy-5-nitrobenzaldehyde. Another method involves the reaction of 2-aminothiazole with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with 2-ethoxy-5-nitrobenzaldehyde. Both methods result in the formation of 4-(2-ethoxy-5-nitrobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one as a yellow crystalline solid.
Applications De Recherche Scientifique
4-(2-ethoxy-5-nitrobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been studied for its potential applications in various scientific research areas, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, 4-(2-ethoxy-5-nitrobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, 4-(2-ethoxy-5-nitrobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been shown to protect neurons from oxidative stress and reduce inflammation. In antimicrobial activity, 4-(2-ethoxy-5-nitrobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been shown to exhibit activity against various bacterial strains.
Propriétés
IUPAC Name |
(4Z)-4-[(2-ethoxy-5-nitrophenyl)methylidene]-2-ethylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c1-3-20-12-6-5-10(16(18)19)7-9(12)8-11-13(17)22-14(15-11)21-4-2/h5-8H,3-4H2,1-2H3/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWJUQUEIQLICV-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])C=C2C(=O)SC(=N2)SCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])/C=C\2/C(=O)SC(=N2)SCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(2-ethoxy-5-nitrobenzylidene)-2-(ethylsulfanyl)-1,3-thiazol-5(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B5732554.png)



![2-({[(3-nitrophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5732598.png)


![methyl 4-{[(4-methylphenyl)acetyl]amino}benzoate](/img/structure/B5732617.png)
![5-[(2-fluorobenzyl)thio]-1-(2-fluorophenyl)-1H-tetrazole](/img/structure/B5732622.png)
![3,4-dimethoxy-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5732626.png)
![2-(3-chlorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5732627.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B5732630.png)